molecular formula C12H22Cl2N4O B2990933 N,N,1-Trimethyl-3-piperidin-3-ylpyrazole-4-carboxamide;dihydrochloride CAS No. 2241130-60-7

N,N,1-Trimethyl-3-piperidin-3-ylpyrazole-4-carboxamide;dihydrochloride

Cat. No.: B2990933
CAS No.: 2241130-60-7
M. Wt: 309.24
InChI Key: AWBCWXHKYIHQGU-UHFFFAOYSA-N
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Description

N,N,1-Trimethyl-3-piperidin-3-ylpyrazole-4-carboxamide; dihydrochloride: is a chemical compound with a unique structure that has garnered interest in scientific research. Its molecular formula is C12H20N4O·2HCl, and it has a molecular weight of 309.24 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong bases and acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure consistency and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to achieve high yields and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: N,N,1-Trimethyl-3-piperidin-3-ylpyrazole-4-carboxamide; dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrazoles or piperidines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives that can be used in various chemical reactions.

Biology: N,N,1-Trimethyl-3-piperidin-3-ylpyrazole-4-carboxamide; dihydrochloride has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool in drug discovery.

Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory, antiviral, and anticancer agent. Its ability to modulate biological pathways makes it a promising candidate for therapeutic applications.

Industry: In the industrial sector, this compound is used as a catalyst in various chemical reactions. Its unique properties make it suitable for use in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which N,N,1-Trimethyl-3-piperidin-3-ylpyrazole-4-carboxamide; dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Pyrazole Derivatives: These compounds are structurally related and are used in various pharmaceutical applications.

Uniqueness: N,N,1-Trimethyl-3-piperidin-3-ylpyrazole-4-carboxamide; dihydrochloride stands out due to its unique combination of functional groups and its ability to interact with multiple biological targets. This versatility makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N,N,1-trimethyl-3-piperidin-3-ylpyrazole-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O.2ClH/c1-15(2)12(17)10-8-16(3)14-11(10)9-5-4-6-13-7-9;;/h8-9,13H,4-7H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBCWXHKYIHQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCNC2)C(=O)N(C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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